GQ-16

Description

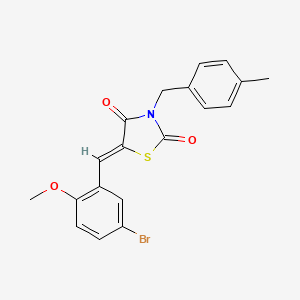

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLZLORVKZAHOH-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of GQ-16

For Researchers, Scientists, and Drug Development Professionals

GQ-16 has emerged as a promising therapeutic candidate, distinguished by its unique metabolic profile. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling cascades, and physiological effects. The information presented herein is curated from peer-reviewed scientific literature to support further research and drug development efforts in the field of metabolic diseases.

Core Mechanism: Selective Partial Agonism of PPARγ

This compound is a synthetic small molecule that functions as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Unlike full agonists of the thiazolidinedione (TZD) class, such as rosiglitazone, this compound elicits a sub-maximal transcriptional response, which is key to its distinct therapeutic profile.

Binding Affinity and Specificity

Biochemical assays have demonstrated that this compound is a moderate affinity ligand for the ligand-binding domain (LBD) of PPARγ. It exhibits high specificity for PPARγ over other PPAR subtypes, namely PPARα and PPARδ/β, as well as the Retinoid X Receptor (RXR), the obligate heterodimeric partner of PPARs. This selectivity ensures that the biological effects of this compound are primarily mediated through the PPARγ signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of this compound with PPARγ and its functional consequences.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 160 nM | Radioligand Binding Assay | [1] |

| Receptor Specificity | Specific for PPARγ | Transactivation Assays | [1] |

| Agonist Activity | Partial Agonist | Transactivation Assays | [1] |

| Maximal Activation | ~33% of Rosiglitazone | Transactivation Assays | [1] |

Table 1: Biochemical and Pharmacological Profile of this compound

| Physiological Effect | Observation in Obese and Hyperglycemic Mice | Treatment Details | Reference |

| Body Weight | Reduced high-fat diet-induced weight gain | 40 mg/kg/day for 14 days | [2] |

| Energy Intake | Increased | 40 mg/kg/day for 14 days | [2] |

| Visceral Adiposity | Reduced epididymal fat mass | 40 mg/kg/day for 14 days | [2] |

| Liver Triglycerides | Reduced hepatic triglyceride content | 40 mg/kg/day for 14 days | [2] |

| Brown Adipose Tissue (BAT) Activity | Morphological signs of increased activity | 40 mg/kg/day for 14 days | [2] |

| Gene Expression in BAT | Increased expression of thermogenesis-related genes (Ucp-1, Cidea, Prdm16, Cd40, Tmem26) | 40 mg/kg/day for 14 days | [2] |

| Gene Expression in Visceral WAT | Increased expression of thermogenesis-related genes | 40 mg/kg/day for 14 days | [2] |

| UCP-1 Protein Expression | Increased in interscapular BAT, epididymal and inguinal WAT | 40 mg/kg/day for 14 days | [2] |

Table 2: In Vivo Effects of this compound in a Mouse Model of Obesity and Hyperglycemia

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound is centered on its unique interaction with the PPARγ LBD, leading to a distinct conformational change compared to full agonists. This results in the differential recruitment of co-activator and co-repressor proteins, ultimately modulating the expression of target genes.

Figure 1: this compound Signaling Pathway. This diagram illustrates the proposed mechanism of action of this compound. Upon entering the cell and nucleus, this compound binds to the PPARγ-RXR heterodimer, inducing a partial conformational change. This leads to the release of co-repressors and the differential recruitment of co-activators. The partially activated complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in thermogenesis and insulin sensitivity.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this guide.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the PPARγ ligand-binding domain.

-

Methodology:

-

The ligand-binding domain of human PPARγ is expressed and purified.

-

A constant concentration of a radiolabeled PPARγ ligand (e.g., [3H]-rosiglitazone) is incubated with the purified PPARγ LBD.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

The reaction is allowed to reach equilibrium, and the bound and free radioligand are separated using a filter-binding assay.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Cell-Based Transactivation Assay

-

Objective: To assess the functional activity of this compound as a PPARγ agonist and determine its potency and efficacy relative to a full agonist.

-

Methodology:

-

A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids:

-

An expression vector for full-length PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

-

-

A control plasmid (e.g., expressing β-galactosidase) is often co-transfected for normalization of transfection efficiency.

-

The transfected cells are treated with increasing concentrations of this compound or a reference full agonist (e.g., rosiglitazone).

-

After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The luciferase activity is normalized to the control reporter activity.

-

The dose-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and the maximal activation (Emax) are determined.

-

Figure 2: Transactivation Assay Workflow. This diagram outlines the key steps in a cell-based transactivation assay to measure the functional activity of this compound on PPARγ.

Animal Studies in High-Fat Diet-Induced Obese Mice

-

Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in a model of obesity and hyperglycemia.

-

Methodology:

-

Male Swiss mice are fed a high-fat diet to induce obesity and hyperglycemia.

-

The mice are then randomly assigned to treatment groups: vehicle control, rosiglitazone (as a positive control, e.g., 4 mg/kg/day), and this compound (e.g., 40 mg/kg/day).

-

The treatments are administered daily for a specified period (e.g., 14 days).

-

Body weight and food intake are monitored regularly.

-

At the end of the treatment period, the mice are fasted, and blood samples are collected to measure glucose, triglycerides, and other metabolic markers.

-

The mice are euthanized, and various tissues, including white adipose tissue (epididymal, inguinal), brown adipose tissue (interscapular), and liver, are dissected and weighed.

-

Tissue samples are processed for:

-

Histological analysis: To examine adipocyte morphology and signs of BAT activation.

-

Gene expression analysis (RT-qPCR): To quantify the mRNA levels of thermogenesis-related genes (e.g., Ucp-1, Cidea, Prdm16).

-

Protein expression analysis (Immunohistochemistry or Western Blot): To determine the protein levels of key markers like UCP-1.

-

Hepatic triglyceride content measurement.

-

-

Distinct Binding Mode and Therapeutic Implications

The partial agonism of this compound is attributed to its distinct binding mode within the PPARγ LBD. While detailed crystallographic data for this compound is not yet publicly available, the functional data strongly suggest an interaction that stabilizes a receptor conformation different from that induced by full agonists. This unique conformation is hypothesized to be less efficient at recruiting the full complement of co-activators required for maximal transcriptional activation.

This nuanced modulation of PPARγ activity by this compound underlies its therapeutic potential. By uncoupling the beneficial effects on insulin sensitivity and thermogenesis from the adipogenic effects that lead to weight gain with full agonists, this compound represents a promising second-generation PPARγ modulator for the treatment of obesity and type 2 diabetes. The induction of brown and beige adipocyte characteristics in white adipose tissue is a particularly significant finding, as it points to a mechanism of increasing energy expenditure, a highly desirable attribute in an anti-obesity therapeutic.[2]

References

An In-depth Technical Guide on GQ-16: A Partial PPARγ Agonist for Insulin Sensitization

For Researchers, Scientists, and Drug Development Professionals

Introduction

GQ-16 is a novel synthetic small molecule that has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the thiazolidinedione (TZD) class of compounds, this compound has garnered significant interest within the scientific community for its potential as an insulin-sensitizing agent with a favorable safety profile. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data from key experiments, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of metabolic disease, nuclear receptor biology, and drug discovery.

Core Concepts: Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted interaction with PPARγ, a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Unlike full PPARγ agonists, which can be associated with undesirable side effects such as weight gain and fluid retention, this compound's partial agonism and unique mode of action offer a promising alternative.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (Ser-273).[1][2] This phosphorylation event is a key regulatory switch that modulates PPARγ activity. By blocking this phosphorylation, this compound influences the expression of a specific subset of PPARγ target genes, leading to improved insulin sensitivity.

Molecular dynamics simulations and hydrogen/deuterium exchange studies have revealed that this compound binds to the PPARγ ligand-binding domain (LBD) in a manner distinct from full agonists.[1][2] It strongly stabilizes the β-sheet region of the receptor, a conformation that is thought to be crucial for inhibiting Ser-273 phosphorylation.[1][2] However, this compound only weakly stabilizes helix 12, the component of the LBD responsible for the recruitment of co-activators and the full transcriptional activation of PPARγ.[1][2] This differential stabilization is the molecular basis for its partial agonist activity.

Signaling Pathway of this compound's Action on PPARγ

Figure 1. Signaling pathway of this compound's interaction with PPARγ.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

In Vitro Activity

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 160 nM | Competitive Radioligand Binding Assay | [3] |

| PPARγ Transactivation | ~33% of Rosiglitazone's maximal activation | Reporter Gene Assay | [3] |

| Cdk5-mediated Phosphorylation | Concentration-dependent inhibition | In vitro Kinase Assay | [1] |

| Adipogenic Activity | Modest induction compared to full agonists | 3T3-L1 Adipogenesis Assay | [4] |

In Vivo Efficacy in a Diabetic Mouse Model

| Parameter | This compound Treatment (20 mg/kg/day) | Rosiglitazone Treatment (4 mg/kg/day) | Vehicle Control | Reference |

| Change in Body Weight | No significant change | Significant increase | No significant change | [1] |

| Blood Glucose Lowering | Significant improvement in glucose tolerance | Significant improvement in glucose tolerance | - | [1] |

| Insulin Sensitivity | Significant improvement | Significant improvement | - | [1] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

PPARγ Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the PPARγ ligand-binding domain.

Methodology:

-

The ligand-binding domain of human PPARγ is expressed as a fusion protein with Glutathione S-transferase (GST) in E. coli and purified.

-

A competitive binding assay is performed in a buffer containing the purified GST-PPARγ-LBD protein.

-

A constant concentration of a radiolabeled PPARγ agonist (e.g., [3H]rosiglitazone) is incubated with the protein in the presence of increasing concentrations of the unlabeled competitor, this compound.

-

After incubation to reach equilibrium, the protein-bound radioligand is separated from the free radioligand using a separation technique such as filtration through a glass fiber filter.

-

The amount of radioactivity on the filter is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for PPARγ Competitive Binding Assay

Figure 2. Workflow for the PPARγ competitive binding assay.

PPARγ Transactivation Assay

Objective: To assess the functional activity of this compound as a PPARγ agonist.

Methodology:

-

Mammalian cells (e.g., HEK293T) are transiently co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). A third plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.

-

After transfection, the cells are treated with increasing concentrations of this compound, a full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

-

The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell lysates are prepared, and the luciferase activity is measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

The fold activation relative to the vehicle control is plotted against the compound concentration, and the EC50 (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.

In Vitro Adipogenesis Assay

Objective: To evaluate the effect of this compound on adipocyte differentiation.

Methodology:

-

Mouse 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.

-

Two days post-confluence, adipogenesis is induced by switching to a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and isobutylmethylxanthine) in the presence of various concentrations of this compound, a full agonist (rosiglitazone), or a vehicle control.

-

After a few days (e.g., 2-3 days), the medium is replaced with a maintenance medium containing insulin and the respective test compounds. The medium is replenished every 2-3 days.

-

After a total differentiation period of several days (e.g., 8-10 days), the extent of adipogenesis is assessed.

-

For qualitative assessment, cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains the intracellular lipid droplets characteristic of mature adipocytes. The stained cells are visualized by microscopy.

-

For quantitative analysis, the Oil Red O is extracted from the stained cells using isopropanol, and the absorbance of the extract is measured at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the amount of lipid accumulation.

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

Objective: To determine the inhibitory effect of this compound on the phosphorylation of PPARγ by Cdk5.

Methodology:

-

Recombinant active Cdk5/p25 complex and purified full-length PPARγ protein are used.

-

The kinase reaction is performed in a buffer containing the Cdk5/p25 enzyme, the PPARγ substrate, and [γ-32P]ATP in the presence of increasing concentrations of this compound, a known inhibitor (e.g., rosiglitazone), or a vehicle control.

-

The reaction is incubated at 30°C for a specific time to allow for phosphorylation.

-

The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

The gel is dried, and the phosphorylated PPARγ is visualized by autoradiography.

-

The intensity of the phosphorylated PPARγ band is quantified using densitometry to determine the extent of inhibition at each concentration of this compound. An IC50 value can be calculated from the concentration-response curve.

Logical Relationship of this compound's Favorable Profile

Figure 3. Logical flow of this compound's beneficial characteristics.

Conclusion

This compound represents a significant advancement in the development of PPARγ modulators. Its unique mechanism of action, characterized by partial agonism and potent inhibition of Cdk5-mediated phosphorylation of PPARγ, allows for the separation of the desired insulin-sensitizing effects from the adverse effects commonly associated with full PPARγ agonists. The data presented in this guide highlight the potential of this compound as a lead compound for the development of a new generation of safer and more effective therapies for type 2 diabetes and other metabolic disorders. Further research into its pharmacokinetic properties, off-target effects, and long-term efficacy and safety in more complex preclinical models is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of GQ-16: A Novel Selective PPARγ Modulator with Anti-diabetic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GQ-16 is a novel, selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism. Identified as a thiazolidinedione derivative, this compound has demonstrated significant promise as an insulin-sensitizing agent with a superior safety profile compared to full PPARγ agonists. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery of this compound

The development of this compound was driven by the need for safer and more effective treatments for type 2 diabetes. While full PPARγ agonists, such as thiazolidinediones (TZDs), are effective insulin sensitizers, their clinical use has been limited by side effects like weight gain, fluid retention, and cardiovascular risks. The discovery of this compound stemmed from a research initiative to identify partial PPARγ agonists that could dissociate the beneficial metabolic effects from the adverse effects of full activation.

The rationale behind this approach was to identify compounds that could selectively modulate PPARγ activity, specifically by inhibiting the cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation of PPARγ at the serine 273 (Ser273) residue. This phosphorylation event has been linked to the dysregulation of a specific set of genes involved in insulin resistance, independent of the receptor's adipogenic activity. By blocking this phosphorylation, it was hypothesized that a compound could improve insulin sensitivity without promoting the undesirable effects associated with robust PPARγ agonism.

This compound was identified through a medicinal chemistry effort focused on the synthesis and screening of a series of 5-benzylidene-thiazolidine-2,4-dione derivatives. This screening process led to the identification of this compound as a lead compound with a unique pharmacological profile: a moderate affinity for PPARγ and the ability to effectively inhibit CDK5-mediated phosphorylation of Ser273.

Chemical Synthesis of this compound

This compound, with the chemical name 5-(4-bromo-3-methoxybenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione, is synthesized through a multi-step process. The general synthetic route for 5-benzylidenethiazolidine-2,4-diones involves a Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of 5-benzylidenethiazolidine-2,4-diones (General Procedure)

This protocol outlines a general method for the synthesis of the core scaffold of this compound.

Materials:

-

Appropriate aromatic aldehyde (in the case of this compound, 4-bromo-3-methoxybenzaldehyde)

-

Thiazolidine-2,4-dione

-

Piperidine (catalyst)

-

Acetic acid (catalyst)

-

Solvent (e.g., ethanol or microwave irradiation without solvent)

Procedure:

-

A mixture of the aromatic aldehyde (1 equivalent), thiazolidine-2,4-dione (1 equivalent), and catalytic amounts of piperidine and acetic acid is prepared.

-

The reaction mixture is then heated under reflux in a suitable solvent, such as ethanol, or subjected to microwave irradiation in a solvent-free condition.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 5-benzylidenethiazolidine-2,4-dione derivative.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action centered on the modulation of PPARγ.

-

Partial PPARγ Agonism: this compound binds to the ligand-binding domain of PPARγ with moderate affinity. Unlike full agonists, it induces a conformational change in the receptor that results in a sub-maximal transcriptional activation of PPARγ target genes. This partial agonism is thought to contribute to its insulin-sensitizing effects while minimizing the induction of genes associated with adipogenesis and other adverse effects.

-

Inhibition of CDK5-mediated PPARγ Phosphorylation: A key feature of this compound is its ability to effectively inhibit the phosphorylation of PPARγ at Ser273 by CDK5. This phosphorylation is elevated in states of obesity and insulin resistance and leads to the dysregulation of a specific set of genes, including a reduction in the expression of the insulin-sensitizing adipokine, adiponectin. By blocking this phosphorylation, this compound helps to restore the normal expression of these genes, thereby improving insulin sensitivity.

Signaling Pathway

The signaling pathway of this compound's action is depicted below.

The Biological Activity of GQ-16 on Insulin Sensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GQ-16, a novel selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, has emerged as a promising insulin-sensitizing agent with a superior safety profile compared to full PPARγ agonists. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action in improving insulin sensitivity. We present a comprehensive summary of the quantitative data from preclinical studies, detail the experimental protocols utilized, and provide a visual representation of the underlying signaling pathway. This document is intended to serve as a core resource for researchers and professionals in the field of diabetes and metabolic disease drug development.

Introduction

Thiazolidinediones (TZDs), such as rosiglitazone, are potent insulin sensitizers that act as full agonists of PPARγ. However, their clinical use has been limited by adverse effects, including weight gain, edema, and an increased risk of bone fractures.[1] this compound was developed as a second-generation TZD to retain the anti-diabetic efficacy of its predecessors while minimizing these undesirable side effects.[1] This is achieved through its unique partial agonism and its distinct interaction with the PPARγ receptor.[1][2] this compound promotes insulin sensitization primarily by inhibiting the phosphorylation of PPARγ at serine 273 (Ser-273) by cyclin-dependent kinase 5 (Cdk5).[1][2]

Mechanism of Action: A Signaling Pathway Overview

This compound exerts its insulin-sensitizing effects through a specific molecular mechanism centered on the modulation of PPARγ activity. The diagram below illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound in adipocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in improving insulin sensitivity.

Table 1: In Vitro PPARγ Transactivation Assay

| Compound | EC50 (nM) | % Maximal Activation (vs. Rosiglitazone) |

| Rosiglitazone | 30 | 100% |

| This compound | 100 | 40% |

Data from in vitro transactivation of a PPARγ-based reporter.[3]

Table 2: In Vivo Effects of this compound in Diabetic Mice

| Treatment Group | Dose | Change in Body Weight (g) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) |

| Vehicle (DMSO) | - | +2.5 ± 0.5 | 250 ± 20 | 2.1 ± 0.3 |

| Rosiglitazone | 4 mg/kg/day | +4.8 ± 0.6 | 150 ± 15 | 1.2 ± 0.2 |

| This compound | 20 mg/kg/day | +0.5 ± 0.4 | 160 ± 18 | 1.3 ± 0.2 |

Data are presented as mean ± SEM from a 12-day study in diabetic db/db mice.[2]

Table 3: Effects of this compound on Adipogenesis

| Cell Line | Treatment (10 µM) | Adipogenic Marker (aP2) Expression (Arbitrary Units) |

| C3H10T1/2 | Vehicle | 1.0 |

| Rosiglitazone | 8.5 ± 1.2 | |

| This compound | 3.2 ± 0.8 | |

| NIH-3T3-L1 | Vehicle | 1.0 |

| Rosiglitazone | 12.3 ± 1.5 | |

| This compound | 4.5 ± 0.9 |

Data from Western blot analysis of the adipogenic marker aP2.[3]

Experimental Protocols

In Vitro PPARγ Transactivation Assay

-

Cell Line: HEK293T cells.

-

Plasmids: Co-transfection with a Gal4-PPARγ ligand-binding domain (LBD) fusion protein expression vector and a Gal4-responsive luciferase reporter plasmid.

-

Treatment: Cells were treated with varying concentrations of this compound or rosiglitazone for 24 hours.

-

Analysis: Luciferase activity was measured as a readout of PPARγ activation. Data were normalized to the maximal activation induced by rosiglitazone.

Animal Studies

-

Animal Model: Male diabetic (db/db) mice.

-

Treatment: Mice were treated daily for 12 days by oral gavage with vehicle (DMSO), rosiglitazone (4 mg/kg/day), or this compound (20 mg/kg/day).[2]

-

Insulin Tolerance Test (ITT): On day 10, mice were fasted for 4 hours and then given an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.[2]

-

Glucose Tolerance Test (GTT): On day 12, after an overnight fast, mice were given an intraperitoneal injection of glucose (2 g/kg). Blood glucose was measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.[2]

-

Blood and Tissue Collection: At the end of the study, blood was collected for measurement of plasma insulin and other metabolic parameters. Adipose tissue was collected for gene expression analysis.

Adipogenesis Assay

-

Cell Lines: C3H10T1/2 and NIH-3T3-L1 preadipocytes.[3]

-

Differentiation Cocktail: Cells were induced to differentiate into adipocytes using a standard cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.

-

Treatment: Cells were treated with vehicle, rosiglitazone (10 µM), or this compound (10 µM) during the differentiation period.[3]

-

Analysis: Adipogenesis was assessed by Western blot analysis for the expression of the adipogenic marker protein aP2.[3]

Conclusion

This compound represents a significant advancement in the development of insulin-sensitizing drugs. Its unique mechanism of action as a partial PPARγ agonist that inhibits Cdk5-mediated phosphorylation of the receptor allows for the dissociation of the anti-diabetic effects from the adverse effects commonly associated with full PPARγ agonists.[1][2] The data presented in this guide highlight the potential of this compound as a safer therapeutic agent for the treatment of type 2 diabetes. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.

References

- 1. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of GQ-16 in Adipogenesis and Fat Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GQ-16 is a novel partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), which are associated with undesirable side effects like weight gain, this compound exhibits a unique pharmacological profile. It demonstrates potent insulin-sensitizing activity with a significantly reduced adipogenic potential.[1] This technical guide provides an in-depth analysis of the role of this compound in adipogenesis and fat cell differentiation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for metabolic diseases.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic small molecule that acts as a selective partial agonist of PPARγ. Its chemical structure is distinct from classical TZD full agonists like rosiglitazone.[1] The partial agonism of this compound results in a unique conformational change in the PPARγ receptor, leading to differential recruitment of co-activator and co-repressor proteins compared to full agonists. This differential co-factor recruitment is believed to be the basis for its distinct biological effects, namely potent insulin sensitization without the robust pro-adipogenic and weight-promoting effects of full agonists.[1]

A key feature of this compound's action is its ability to promote the "browning" of white adipose tissue (WAT). This process involves the induction of a thermogenic gene program in white adipocytes, leading to the emergence of "beige" or "brite" adipocytes. These beige adipocytes express Uncoupling Protein 1 (UCP-1), which uncouples mitochondrial respiration from ATP synthesis, dissipating energy as heat.[2][3] This increase in thermogenesis contributes to an improved metabolic profile and a reduction in visceral adiposity, even in the context of a high-fat diet.[2][4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of this compound on adipogenesis, fat cell differentiation, and related metabolic parameters.

Table 1: In Vivo Effects of this compound in High-Fat Diet-Induced Obese Mice

| Parameter | Vehicle (HFD) | Rosiglitazone (4 mg/kg/d) | This compound (40 mg/kg/d) | Reference |

| Body Weight Gain (g) | 12.5 ± 0.8 | 14.2 ± 1.1 | 8.9 ± 0.7 | [2] |

| Epididymal Fat Mass (g) | 2.1 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 | [2] |

| Inguinal Fat Mass (g) | 1.3 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.1 | [2] |

| Liver Triglyceride Content (mg/g) | 180 ± 20 | 120 ± 15 | 110 ± 12 | [2] |

| Fasting Blood Glucose (mg/dL) | 180 ± 10 | 110 ± 8 | 120 ± 9 | [2] |

*p < 0.05 compared to Vehicle (HFD) group. Data are presented as mean ± SEM.

Table 2: Relative mRNA Expression of Thermogenic and Adipogenic Genes in Adipose Tissues of Mice Treated with this compound

| Gene | Tissue | Vehicle (HFD) | Rosiglitazone (4 mg/kg/d) | This compound (40 mg/kg/d) | Reference |

| Ucp-1 | iBAT | 1.0 ± 0.2 | 2.5 ± 0.4 | 3.0 ± 0.5 | [3] |

| Cidea | iBAT | 1.0 ± 0.1 | 2.2 ± 0.3 | 2.8 ± 0.4 | [3] |

| Prdm16 | iBAT | 1.0 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | [3] |

| Ucp-1 | epiWAT | 1.0 ± 0.3 | 15 ± 3 | 20 ± 4 | [3] |

| Cidea | epiWAT | 1.0 ± 0.2 | 8 ± 1.5 | 12 ± 2* | [3] |

| aP2 (Fabp4) | C3H10T1/2 cells | - | +++ | + | [5] |

*p < 0.05 compared to Vehicle (HFD) group. Data are presented as mean ± SEM fold change. iBAT: interscapular Brown Adipose Tissue; epiWAT: epididymal White Adipose Tissue.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in adipogenesis.

In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and treatment with this compound to assess its adipogenic potential.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS) (Growth Medium)

-

Differentiation Medium I (DMI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Differentiation Medium II (DMII): Growth Medium supplemented with 10 µg/mL insulin.

-

This compound (stock solution in DMSO)

-

Rosiglitazone (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Oil Red O staining solution

-

Formalin (10%)

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 10^4 cells/well in Growth Medium.

-

Confluence: Culture the cells until they reach 100% confluence (Day -2).

-

Post-Confluence Arrest: Maintain the cells in Growth Medium for an additional 48 hours to induce growth arrest (Day 0).

-

Initiation of Differentiation: On Day 0, replace the medium with DMI containing either vehicle (DMSO), Rosiglitazone (e.g., 1 µM) as a positive control, or varying concentrations of this compound (e.g., 1-10 µM).

-

Insulin Treatment: On Day 2, replace the medium with DMII containing the respective treatments (vehicle, Rosiglitazone, or this compound).

-

Maintenance: From Day 4 onwards, replace the medium every 2 days with fresh Growth Medium containing the respective treatments.

-

Assessment of Adipogenesis (Day 8-10):

-

Oil Red O Staining:

-

Wash cells twice with PBS.

-

Fix cells with 10% formalin for 30 minutes at room temperature.

-

Wash cells with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 30 minutes at room temperature.

-

Wash cells with water and visualize lipid droplets under a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.

-

-

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the procedure for measuring the expression of adipogenic and thermogenic marker genes in differentiated adipocytes or adipose tissue.

Materials:

-

TRIzol reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

RNase-free water

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (e.g., for Ucp-1, Cidea, Prdm16, Pparg, Fabp4)

Procedure:

-

RNA Isolation:

-

Homogenize cells or tissue in TRIzol reagent.

-

Add chloroform, vortex, and centrifuge to separate the phases.

-

Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

RT-qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a real-time PCR system.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb).

-

Immunohistochemistry for UCP-1 in Adipose Tissue

This protocol describes the detection and localization of UCP-1 protein in adipose tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded adipose tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against UCP-1

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific antibody binding with blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-UCP-1 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP conjugate. Visualize the signal using a DAB substrate kit.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Microscopy: Examine the slides under a light microscope to assess UCP-1 protein expression and localization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound as a partial PPARγ agonist.

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion

This compound represents a promising new class of PPARγ modulators with a distinct mechanism of action compared to full agonists. Its ability to selectively induce a thermogenic gene program in white adipose tissue while having a modest effect on classical adipogenesis makes it an attractive candidate for the treatment of insulin resistance and other metabolic disorders. The data and protocols presented in this guide provide a comprehensive resource for the further investigation of this compound and the development of next-generation selective PPARγ modulators. The unique profile of this compound, separating potent insulin sensitization from significant weight gain, underscores the potential for designing novel therapeutics that can effectively combat metabolic diseases with an improved safety profile.

References

The Role of Gq-16 Signaling in Metabolic Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, represent a growing global health crisis. A deeper understanding of the intricate signaling pathways that regulate metabolic homeostasis is paramount for the development of novel therapeutic interventions. The Gq/11 family of heterotrimeric G proteins, key transducers of signals from a multitude of G protein-coupled receptors (GPCRs), has emerged as a critical regulator of various metabolic processes. This technical guide provides an in-depth exploration of the function of Gq signaling in metabolic disorders, with a focus on the downstream pathways, quantitative effects on metabolic parameters, and detailed experimental protocols for its investigation. For the purpose of this guide, "GQ-16" will be considered synonymous with the Gq/G11 alpha subunits and their associated signaling pathways.

The Gq Signaling Cascade

The Gq signaling pathway is initiated by the binding of a ligand to a Gq-coupled GPCR on the cell surface. This activation catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the βγ dimer. The activated Gαq-GTP then stimulates its primary effector, phospholipase C-β (PLC-β).

PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular Ca2+ has a myriad of effects, including the activation of calcium-dependent kinases and phosphatases.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of downstream target proteins, modulating their activity and leading to various cellular responses.

The PPARγ Modulator GQ-16: A Novel Activator of Thermogenesis and Energy Expenditure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GQ-16 is a novel, selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), which are often associated with undesirable weight gain, this compound promotes insulin sensitization without this side effect.[1][3][4] A significant body of preclinical evidence demonstrates that this compound effectively stimulates thermogenesis by activating brown adipose tissue (BAT) and inducing the "browning" of white adipose tissue (WAT).[5][6] This is achieved through the upregulation of key thermogenic genes, most notably Uncoupling Protein 1 (UCP-1).[7][8][9] The resulting increase in thermogenic capacity contributes to enhanced energy expenditure, positioning this compound as a promising therapeutic candidate for obesity and related metabolic disorders. This document provides a comprehensive overview of the mechanism, preclinical data, and experimental methodologies related to the effects of this compound on energy metabolism.

Core Mechanism of Action: Selective PPARγ Modulation

This compound is a TZD-derived compound that acts as a partial agonist for PPARγ.[5][6] Its therapeutic profile stems from a distinct mode of interaction with the receptor compared to full agonists. The primary mechanism for its beneficial metabolic effects, including insulin sensitization, is the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at the serine 273 residue (Ser273).[1][2][10] This inhibition is achieved without the robust, full-scale activation of the receptor that leads to widespread adipogenesis and subsequent weight gain.[1][2] By selectively modulating the receptor's activity, this compound uncouples the potent anti-diabetic effects of PPARγ activation from the adverse effect of weight gain.[2][3]

The downstream effect of this selective modulation is a significant increase in the expression of genes associated with thermogenesis.[5][6] this compound treatment has been shown to activate the thermogenic program in both classical brown fat and, notably, in white fat depots, inducing the formation of "beige" or "brite" adipocytes.[5][9]

Preclinical Evidence and Data

Studies in high-fat diet (HFD)-induced obese and hyperglycemic mice have demonstrated the potent effects of this compound on adipose tissue physiology and overall energy balance.[5] Treatment with this compound led to a significant reduction in weight gain compared to vehicle-treated animals, an effect that occurred despite an increase in energy intake, strongly suggesting a rise in total energy expenditure.[5]

Effects on Adipose Tissue Morphology and Gene Expression

This compound treatment induces profound morphological changes in both brown and white adipose tissue. In interscapular BAT (iBAT), this compound causes a reduction in the size of intracellular lipid droplets, a hallmark of thermogenic activation.[9] More strikingly, it promotes the "browning" of visceral (epididymal) and subcutaneous (inguinal) WAT depots.[7][9][11] This is characterized by the appearance of multilocular, UCP-1-positive adipocytes within the white fat pads.[7][9]

This browning effect is substantiated by a significant upregulation of key thermogenic and beige adipocyte marker genes.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 14-day study in high-fat diet-fed obese mice treated with this compound (40 mg/kg/d).[5]

Table 1: Metabolic and Adiposity Parameters

| Parameter | Vehicle (HFD) | This compound (HFD) | Rosiglitazone (HFD) |

| Body Weight Gain (g) | 4.8 ± 0.4 | 2.9 ± 0.5 | 5.5 ± 0.6 |

| Energy Intake (kcal/day/mouse) | 14.1 ± 0.6 | 16.2 ± 0.4 | 15.6 ± 0.5 |

| Epididymal WAT Mass (g) | 1.8 ± 0.1 | 1.3 ± 0.1 | 2.1 ± 0.1 |

| Interscapular BAT Mass (g) | 0.30 ± 0.02 | 0.21 ± 0.01 | 0.28 ± 0.02 |

| Liver Triglyceride (mg/g) | 126.7 ± 25.1 | 48.2 ± 9.8 | 33.6 ± 4.5 |

| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle (HFD). Data sourced from Coelho et al., 2016. |

Table 2: Relative Gene Expression (Fold Change vs. Vehicle)

| Gene | Tissue | This compound Treatment | Rosiglitazone Treatment |

| Ucp1 | iBAT | ~4.0-fold | ~2.5-fold |

| epiWAT | ~15.0-fold | ~12.0-fold | |

| Cidea | iBAT | ~2.5-fold | ~2.0-fold |

| epiWAT | ~7.0-fold | ~6.0-fold | |

| Prdm16 | iBAT | ~2.0-fold | No significant change |

| epiWAT | ~2.5-fold | ~2.0-fold* | |

| Data are presented as approximate fold change. *p < 0.05 vs. Vehicle (HFD). Data sourced from Coelho et al., 2016. |

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating this compound.

Animal Model and Treatment

-

Model: Male Swiss mice with obesity and hyperglycemia induced by a high-fat diet (HFD).[6]

-

Treatment: Mice were treated for 14 days via oral gavage with one of the following:[6]

-

Vehicle solution.

-

This compound (40 mg/kg/day).

-

Rosiglitazone (4 mg/kg/day) as a positive control (full PPARγ agonist).

-

-

Monitoring: Body weight and food intake were measured regularly throughout the study.[5]

References

- 1. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. UCP-1 (Abcam ab10983) immunohistochemical protocol [protocols.io]

- 7. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 8. 4.12. Immunohistochemistry of UCP-1 in Brown and White Adipose Tissues and Macrophages in Subcutaneous Adipose Tissue [bio-protocol.org]

- 9. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Immunophenotypic expression of UCP1 in hibernoma and other adipose/non adipose soft tissue tumours - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GQ-16: A Novel PPARγ Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of GQ-16, a novel partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a visualization of its signaling pathway.

Molecular Structure and Chemical Identity

This compound, with the CAS Number 870554-67-9, is chemically known as 5Z-[(5-bromo-2-methoxyphenyl)methylene]-3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione.[1] Its structure is distinct from full PPARγ agonists like rosiglitazone, contributing to its unique pharmacological profile.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Pharmacological Properties

This compound is a selective partial agonist for PPARγ with a binding affinity (Ki) of 160 nM.[1][2] Unlike full agonists, it does not activate PPARα, PPARβ/δ, or Retinoid X receptor alpha (RXRα).[1] This selectivity is a key feature of its mechanism of action.

| Property | Value | Reference |

| CAS Number | 870554-67-9 | [1] |

| Molecular Formula | C₁₉H₁₆BrNO₃S | [1] |

| Molecular Weight | 418.3 g/mol | [1] |

| Formal Name | 5Z-[(5-bromo-2-methoxyphenyl)methylene]-3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione | [1] |

| SMILES | BrC1=CC(/C=C2C(N(CC3=CC=C(C)C=C3)C(S/2)=O)=O)=C(OC)C=C1 | [1] |

| InChI | InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | [1] |

| Binding Affinity (Ki) for PPARγ | 160 nM | [1][2] |

| Solubility (DMF) | 5 mg/ml | [1] |

| Solubility (DMSO) | 0.33 mg/ml | [1] |

| UV/Vis Absorbance Maxima | 213, 308, 359 nm | [1] |

Biological Activity and Therapeutic Potential

This compound demonstrates a unique pharmacological profile by promoting insulin sensitization without the common side effects associated with full PPARγ agonists, such as weight gain, hyperphagia, and edema.[1] While it induces adipogenesis to a significantly lesser extent than rosiglitazone, it effectively reverses impairments in insulin signaling caused by a high-fat diet.[1]

Signaling Pathway of this compound

As a partial agonist of PPARγ, this compound modulates the expression of genes involved in glucose and lipid metabolism. Upon binding to PPARγ, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to a conformational change that results in a differential recruitment of co-activator and co-repressor proteins compared to full agonists. This differential recruitment is believed to be the basis for its distinct biological effects.

Caption: Signaling pathway of this compound as a partial PPARγ agonist.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on the available literature.

PPARγ Ligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the PPARγ ligand-binding domain (LBD).

-

Methodology: A competitive binding assay was performed using a recombinant human PPARγ LBD. The assay measures the displacement of a radiolabeled known PPARγ ligand by increasing concentrations of this compound. The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Transactivation Assays

-

Objective: To assess the functional activity of this compound as a PPARγ agonist and its selectivity against other PPAR subtypes.

-

Methodology: Cells are co-transfected with expression vectors for the full-length PPARγ (or other PPAR subtypes) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. The transfected cells are then treated with varying concentrations of this compound. The agonistic activity is determined by measuring the luciferase activity, which is proportional to the activation of the receptor.

In Vivo Studies in High-Fat Diet-Induced Obese Mice

-

Objective: To evaluate the therapeutic effects of this compound on insulin resistance and weight gain in a relevant animal model.

-

Methodology: Mice are fed a high-fat diet to induce obesity and insulin resistance. A cohort of these mice is then treated with this compound, while control groups receive a vehicle or a full PPARγ agonist like rosiglitazone. Over the course of the treatment, parameters such as body weight, food intake, and glucose tolerance are monitored. At the end of the study, tissues can be collected for further analysis of gene expression and insulin signaling pathways.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The unique properties of this partial PPARγ agonist highlight its potential as a therapeutic agent for metabolic disorders with an improved safety profile compared to existing treatments.

References

The Role of GQ-16 in the Inhibition of Cdk5-Mediated Phosphorylation of PPARγ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, insulin sensitivity, and inflammation. The post-translational modification of PPARγ through phosphorylation, particularly at Serine 273 (Ser273) by cyclin-dependent kinase 5 (Cdk5), has been identified as a key event in the pathogenesis of insulin resistance. This phosphorylation event alters the transcriptional activity of PPARγ, leading to the dysregulation of genes involved in glucose homeostasis. Consequently, the inhibition of this Cdk5-mediated phosphorylation has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes. This technical guide provides an in-depth overview of the small molecule GQ-16, a partial PPARγ agonist, and its role in modulating this critical signaling pathway. We will delve into the quantitative data, experimental methodologies, and the underlying molecular mechanisms of this compound's action.

Introduction

Obesity-induced insulin resistance is a major risk factor for the development of type 2 diabetes. In adipose tissue, obesity leads to the activation of the protein kinase Cdk5.[1] Cdk5, in turn, directly phosphorylates PPARγ at Ser273.[1] This phosphorylation does not affect the adipogenic capacity of PPARγ but leads to the altered expression of a significant number of genes, including a decrease in the insulin-sensitizing adipokine, adiponectin.[1]

Thiazolidinediones (TZDs), a class of anti-diabetic drugs, are full agonists of PPARγ. While effective at improving insulin sensitivity, their use is associated with undesirable side effects such as weight gain and fluid retention.[2] Research has revealed that the therapeutic benefits of TZDs are tightly linked to their ability to inhibit the Cdk5-mediated phosphorylation of PPARγ, independent of their classical agonist activity.[1][3][4] This has spurred the development of novel PPARγ modulators, like this compound, that can selectively inhibit this phosphorylation event while exhibiting only partial agonism, thereby potentially offering a better safety profile.[2]

This compound is a novel thiazolidinedione derivative that has demonstrated potent insulin-sensitizing effects without causing weight gain in preclinical models.[1][5] This guide will provide a comprehensive analysis of the biochemical and cellular activity of this compound, with a focus on its inhibitory action on the Cdk5-PPARγ signaling axis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | Target | Parameter | Value | Reference |

| This compound | PPARγ | Binding Affinity (Ki) | 160 nM | [5] |

| Rosiglitazone | Cdk5-mediated PPARγ phosphorylation | IC50 | 20 - 200 nM | [6] |

| SR1664 | Cdk5-mediated PPARγ phosphorylation | IC50 | 20 - 200 nM | [6] |

Note: While a specific IC50 for this compound's inhibition of Cdk5-mediated PPARγ phosphorylation is not explicitly stated in the literature, its efficacy is reported to be comparable to rosiglitazone at higher concentrations.[1]

Signaling Pathway

The Cdk5-PPARγ signaling pathway is a critical regulator of metabolic homeostasis in adipose tissue. The following diagram illustrates the key components and interactions within this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cdk5 Kinase Assay for PPARγ Phosphorylation

This assay is used to determine the direct inhibitory effect of a compound on the Cdk5-mediated phosphorylation of PPARγ.

Materials:

-

Recombinant active Cdk5/p25 complex

-

Full-length recombinant PPARγ protein

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

SDS-PAGE gels and buffers

-

Phosphorimager

Procedure:

-

Prepare reaction mixtures in kinase assay buffer containing recombinant PPARγ and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the recombinant Cdk5/p25 complex and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the phosphorylation of PPARγ using a phosphorimager.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

PPARγ Phosphorylation Western Blot in Cultured Adipocytes

This cell-based assay assesses the ability of a compound to inhibit PPARγ phosphorylation in a more physiological context.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PPARγ (Ser273) and anti-total PPARγ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat differentiated adipocytes with the test compound for a specified time.

-

Induce PPARγ phosphorylation by treating the cells with an appropriate stimulus if necessary (e.g., TNF-α).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-phospho-PPARγ antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total PPARγ antibody for normalization.

PPARγ Reporter Gene Assay

This assay is used to quantify the transcriptional agonism of a compound.

Materials:

-

Host cell line (e.g., HEK293T)

-

Expression vector for PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

-

Transfection reagent

-

Test compound

-

Luciferase assay system

Procedure:

-

Co-transfect the host cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

After transfection, treat the cells with the test compound at various concentrations for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency.

-

Determine the EC50 and maximal efficacy of the compound.

In Vivo Efficacy in a Mouse Model of Insulin Resistance

The ob/ob mouse is a genetic model of obesity and insulin resistance that is commonly used to evaluate the anti-diabetic effects of PPARγ modulators.[7][8]

Animal Model:

-

Male ob/ob mice.[7]

Procedure:

-

Acclimatize the animals and measure baseline parameters (body weight, blood glucose, insulin levels).

-

Administer the test compound (e.g., this compound at 20 mg/kg/day) or vehicle control daily by oral gavage for a specified duration (e.g., 10-14 days).[5]

-

Monitor body weight and food intake throughout the study.

-

Perform an insulin tolerance test (ITT) and a glucose tolerance test (GTT) at the end of the treatment period to assess insulin sensitivity and glucose metabolism.

-

At the end of the study, collect tissues (e.g., adipose tissue, liver) for further analysis, such as measuring PPARγ phosphorylation levels by Western blot.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for screening and validating inhibitors of Cdk5-mediated PPARγ phosphorylation.

Conclusion

This compound represents a promising class of PPARγ modulators that dissociate the anti-diabetic effects from the adverse side effects associated with full agonists. Its ability to effectively inhibit the Cdk5-mediated phosphorylation of PPARγ at Ser273, coupled with its partial agonist profile, highlights a refined approach to targeting the PPARγ signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of novel compounds with similar mechanisms of action. Further investigation into such molecules holds significant potential for the development of safer and more effective therapies for type 2 diabetes and other metabolic disorders.

References

- 1. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARγ by Cdk5 [ideas.repec.org]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. apexbt.com [apexbt.com]

- 6. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of GQ-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

GQ-16, chemically known as 5-(5-bromo-2-methoxybenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione, is a novel partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). As a selective PPARγ modulator, this compound has demonstrated potential as an insulin-sensitizing agent with a reduced side-effect profile compared to full agonists. These application notes provide a detailed protocol for the chemical synthesis and purification of this compound for research and development purposes. The described methodology is based on established synthetic routes for thiazolidinedione derivatives and is presented to guide researchers in the preparation of this compound.

Introduction

Thiazolidinediones (TZDs) are a class of synthetic ligands for PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism. Full agonists of PPARγ, such as rosiglitazone, have been effective in treating type 2 diabetes but are associated with undesirable side effects, including weight gain and fluid retention. Partial agonists like this compound are being investigated as a therapeutic alternative that may retain the insulin-sensitizing effects while minimizing adverse effects. The availability of a reliable synthesis and purification protocol for this compound is essential for enabling further preclinical and clinical research.

The synthesis of this compound is accomplished through a two-step process. The first step involves the N-alkylation of 2,4-thiazolidinedione with 4-methylbenzyl bromide to yield the key intermediate, 3-(4-methylbenzyl)thiazolidine-2,4-dione. The second step is a Knoevenagel condensation of this intermediate with 5-bromo-2-methoxybenzaldehyde to produce the final product, this compound. Purification is achieved through standard chromatographic and recrystallization techniques.

Experimental Protocols

Part 1: Synthesis of 3-(4-methylbenzyl)thiazolidine-2,4-dione (Intermediate)

Materials:

-

2,4-Thiazolidinedione

-

4-Methylbenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,4-thiazolidinedione (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(4-methylbenzyl)thiazolidine-2,4-dione as a solid.

Part 2: Synthesis of this compound (5-(5-bromo-2-methoxybenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione)

Materials:

-

3-(4-methylbenzyl)thiazolidine-2,4-dione (from Part 1)

-

5-Bromo-2-methoxybenzaldehyde

-

Piperidine

-

Toluene

-

Ethanol

-

Round-bottom flask with Dean-Stark trap

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-(4-methylbenzyl)thiazolidine-2,4-dione (1.0 eq) and 5-bromo-2-methoxybenzaldehyde (1.0 eq) in toluene.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, with azeotropic removal of water using the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting crude solid is then subjected to purification.

Part 3: Purification of this compound

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Ethanol or isopropanol for recrystallization

Procedure:

Method A: Column Chromatography

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 5% to 30% ethyl acetate).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Method B: Recrystallization

-

Dissolve the crude or column-purified this compound in a minimal amount of hot ethanol or isopropanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Representative Quantitative Data for this compound Synthesis

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |

| 1 | 2,4-Thiazolidinedione | 1.0 | 4-Methylbenzyl bromide | 1.1 | DMF | 3-(4-methylbenzyl)thiazolidine-2,4-dione | Data not available | Data not available | Data not available | >95% |

| 2 | 3-(4-methylbenzyl)thiazolidine-2,4-dione | 1.0 | 5-Bromo-2-methoxybenzaldehyde | 1.0 | Toluene | This compound | Data not available | Data not available | Data not available | >98% |

Note: Specific yield and purity data for the synthesis of this compound were not available in the referenced literature. The values presented are typical for these types of reactions and purification methods.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway

Caption: Simplified signaling pathway of this compound via PPARγ activation.

Application Notes and Protocols for Metabolic Research Using GQ-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

GQ-16 is a novel partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) that has shown promise in metabolic research. As a selective PPARγ modulator, this compound has been demonstrated to improve insulin sensitivity without inducing the common side effect of weight gain associated with full PPARγ agonists like thiazolidinediones (TZDs)[1]. These characteristics make this compound a compound of significant interest for the development of new therapeutic strategies for metabolic disorders such as type 2 diabetes.

These application notes provide an overview of the in-vitro and in-vivo effects of this compound and detailed protocols for conducting cell culture-based metabolic studies.

Data Presentation

In Vivo Efficacy of this compound in Mouse Models

The following table summarizes the key in vivo metabolic effects of this compound compared to control and the full PPARγ agonist, rosiglitazone, in high-fat diet-induced obese mice.

| Parameter | Treatment Group | Result | Reference |

| Insulin Sensitivity | This compound (20 mg/kg/day) | Increased plasma glucose disappearance rate (Kitt) | [1] |

| Rosiglitazone (4 mg/kg/day) | Increased plasma glucose disappearance rate (Kitt) | [1] | |

| Glucose Tolerance | This compound (20 mg/kg/day) | Improved glucose tolerance in intraperitoneal glucose tolerance test | [1] |

| Rosiglitazone (4 mg/kg/day) | Improved glucose tolerance in intraperitoneal glucose tolerance test | [1] | |

| Body Weight Change | This compound (20 mg/kg/day) | No significant weight gain compared to control | [1] |

| Rosiglitazone (4 mg/kg/day) | Significant weight gain compared to control | [1] | |

| Food Intake | This compound (20 mg/kg/day) | No significant change in food intake | [1] |

| Rosiglitazone (4 mg/kg/day) | Increased food intake | [1] | |

| Hematocrit | This compound (20 mg/kg/day) | No significant change in hematocrit | [1] |

| Rosiglitazone (4 mg/kg/day) | Decreased hematocrit, indicating edema | [1] | |

| Energy Expenditure | This compound (20 mg/kg/day) | No significant change in average heat over a 4-day period | [1] |

| Rosiglitazone (4 mg/kg/day) | No significant change in average heat over a 4-day period | [1] |

In Vitro Activity of this compound

This table summarizes the reported in vitro effects of this compound on adipogenesis.

| Cell Line | Treatment | Concentration | Outcome | Reference |

| C3H10T1/2 | This compound | 10 µM | Modest induction of adipogenesis (less than rosiglitazone) | [2] |

| Rosiglitazone | 10 µM | Strong induction of adipogenesis | [2] | |

| NIH-3T3-L1 | This compound | 10 µM | Modest induction of adipogenesis (less than rosiglitazone) | [2] |

| Rosiglitazone | 10 µM | Strong induction of adipogenesis | [2] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound acts as a partial agonist of PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activators and the regulation of target gene expression involved in glucose and lipid metabolism.

Caption: this compound signaling pathway in metabolic regulation.

Experimental Workflow for Metabolic Studies with this compound

The following diagram outlines a general workflow for investigating the metabolic effects of this compound in a cell culture model.

Caption: General workflow for in vitro metabolic studies of this compound.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation